N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzamide functional group. This specific compound features a 1,3,4-oxadiazole moiety and an ethylsulfonyl substituent, which contribute to its biological activity and potential applications in pharmaceuticals. The oxadiazole ring is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves several steps:
These reactions often require specific conditions such as temperature control, solvent selection, and catalysts to ensure high yields and purity of the final product .
The molecular formula for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is CHClNOS. Key structural features include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement .
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide may participate in several chemical reactions:
These reactions are crucial for further functionalization or modification of the compound for enhanced biological activity or specificity .
The mechanism of action for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide in biological systems likely involves:
Quantitative data from assays measuring enzyme activity or cell viability would support these mechanisms .
Key physical properties include:
Chemical properties include:
Characterization techniques such as UV-visible spectroscopy, infrared spectroscopy, and mass spectrometry are essential for determining these properties accurately .
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide has potential applications in various scientific fields:
Research into this compound's efficacy and safety profiles is ongoing to fully explore its potential applications .
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide begins with constructing the 1,3,4-oxadiazole core from 2-chlorobenzoic acid derivatives. The primary route involves acylhydrazide intermediates derived from esterification of 2-chlorobenzoic acid, followed by reaction with hydrazine hydrate. The resulting hydrazide undergoes cyclodehydration with carbon disulfide (CS₂) in basic ethanol to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, which is subsequently desulfurized using oxidants like iodine or N-bromosuccinimide (NBS) to yield the 2-amino-1,3,4-oxadiazole precursor [9].
Alternative pathways include:
Table 1: Key Intermediates for Oxadiazole Ring Synthesis
| Intermediate | Reagent/Conditions | Yield (%) |
|---|---|---|
| Ethyl 2-chlorobenzoate | Ethanol/H₂SO₄, reflux | 92 |
| 2-Chlorobenzoyl hydrazide | Hydrazine hydrate/EtOH, 80°C | 88 |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | CS₂/KOH, EtOH, reflux | 78 |
| 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | I₂/EtOH, Δ | 82 |
The 4-(ethylsulfonyl)benzoyl moiety is introduced via Friedel-Crafts acylation of ethylsulfonyl-substituted benzene. Thioethylbenzene undergoes aluminum chloride (AlCl₃)-catalyzed acylation with 4-(chlorocarbonyl)benzoic acid chloride at 0–5°C in dichloromethane (DCM), yielding 4-(ethylthio)benzoyl chloride. Subsequent oxidation with meta-chloroperoxybenzoic acid (mCPBA) converts the thioether to the sulfone, forming 4-(ethylsulfonyl)benzoyl chloride with >95% purity [1] [6]. Critical parameters include:
The final benzamide bond formation employs carbodiimide-mediated coupling between 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole and 4-(ethylsulfonyl)benzoic acid. N,N′-Dicyclohexylcarbodiimide (DCC) with catalytic N-hydroxybenzotriazole (HOBt) in DMF at 25°C achieves 85–90% yield. Alternatively, phosphonium reagents (e.g., PyBOP) in tetrahydrofuran (THF) reduce racemization risks [5] [9].
Microwave-assisted coupling (100°C, 15 min) enhances efficiency to 92% yield while reducing reaction times from 12 hours to 30 minutes . Key advantages include:
Cyclodehydration to form the 1,3,4-oxadiazole ring is highly sensitive to solvent and catalyst choices. Phosphorus-based dehydrating agents (POCl₃, P₂O₅) in non-polar solvents (toluene, xylene) afford higher yields than sulfonyl chlorides. Optimization studies reveal:
Table 2: Solvent/Catalyst Impact on Oxadiazole Cyclization
| Dehydrating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 80 | 85 |
| SOCl₂ | DMF | 70 | 62 |
| P₂O₅ | Xylene | 140 | 78 |
| TsCl/Et₃N | Acetonitrile | 25 | 88 |
Tosyl chloride (TsCl) with triethylamine in acetonitrile emerges as a mild, high-yielding alternative, particularly for acid-sensitive substrates [9]. Boric acid as a co-catalyst with POCl₃ reduces side-product formation by 15% by modulating electrophilicity [1].
Scale-up faces challenges in exotherm management during oxadiazole cyclization and impurity profiling from over-oxidation of the ethylsulfonyl group. Batch processing limitations include:
Continuous flow reactors address these issues:
Process intensification via solid-supported reagents (e.g., polymer-bound DCC) simplifies purification, reducing downstream processing costs by 30% [9]. Hybrid systems coupling flow synthesis with in-line FTIR monitoring enable real-time adjustment of stoichiometry, critical for maintaining >99.5% purity in GMP production .
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0